Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a 4-methoxybenzamido group at position 2 and a methyl ester at position 6 of the heterocyclic core. The 4-methoxybenzamido substituent introduces hydrogen-bonding capacity and modulates electronic properties, while the methyl ester enhances lipophilicity, which may improve membrane permeability .
Properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-12-6-3-10(4-7-12)15(20)19-17-18-13-8-5-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGYJDIEVUTXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole core.
Introduction of the Methoxybenzamido Group: The benzothiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the methoxybenzamido group.
Esterification: Finally, the carboxylic acid group on the benzothiazole ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Applications
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been investigated for several biological applications:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness has been compared with standard antibiotics, revealing notable zones of inhibition against pathogens such as:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
- Candida tropicalis
Table 1: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Pseudomonas aeruginosa | 12 |
| Escherichia coli | 10 |
| Candida tropicalis | 11 |
Anticancer Potential
The compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cancer pathways. The thiazole moiety appears to play a crucial role in modulating enzyme activity related to tumor growth.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models. This property makes it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of this compound derivatives:
- Synthesis and Characterization : Techniques such as IR spectroscopy and NMR have confirmed the structure and purity of synthesized compounds.
- Biological Evaluation : In vitro studies have demonstrated the compound's effectiveness against microbial strains, with comparisons made to established antibiotics.
- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the benzamido group can significantly affect biological activity, emphasizing the importance of structural variations for enhancing efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound are best understood by comparing it with analogs sharing the benzo[d]thiazole core but differing in substituents. Key comparisons are summarized below:
Substituent Variations at Position 2
- Mechanistic Insights: The 4-methoxybenzamido group in the target compound provides a planar aromatic moiety that may engage in π-π stacking with biological targets, such as bacterial DNA gyrase, while the methoxy group enhances solubility compared to non-polar substituents (e.g., trifluoromethyl) .
Substituent Variations at Position 6
- Functional Impact : The methyl ester at position 6 is a common feature in prodrug strategies, allowing for intracellular hydrolysis to the active carboxylic acid form, which may improve target engagement .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Biological Activity
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The synthesis methods, mechanisms of action, and relevant research findings are also discussed.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : The thiazole ring is synthesized from 2-aminothiophenol and a suitable carboxylic acid derivative under basic conditions.
- Introduction of the Methoxybenzamido Group : This step involves reacting the benzothiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base.
- Esterification : Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid.
Antimicrobial Activity
Research indicates that compounds with benzothiazole rings exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains due to its structural characteristics, which enhance interaction with microbial targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it has been tested against A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells, demonstrating cytotoxic effects at varying concentrations .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induces apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibits proliferation |
| H1299 | 1.8 | Promotes apoptosis |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Binding : The compound may bind to DNA, disrupting normal cellular functions.
- Enzyme Inhibition : It can inhibit key enzymes involved in cell division and proliferation, leading to apoptosis in cancer cells.
- Cytokine Modulation : The suppression of inflammatory cytokines further supports its therapeutic potential in inflammatory conditions .
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:
- Study on Anticancer Activity : A study involving various benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus could enhance anticancer activity significantly. The lead compounds showed selective cytotoxicity against multiple cancer cell lines while sparing normal cells .
- Research on Anti-inflammatory Effects : Another study highlighted the ability of benzothiazole derivatives to reduce inflammation markers in animal models, suggesting their potential application in treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves coupling 4-methoxybenzoyl chloride with a benzo[d]thiazole-6-carboxylate precursor under basic conditions (e.g., triethylamine or pyridine). Key factors include:
- Reagent stoichiometry : Excess acyl chloride ensures complete amidation .
- Solvent choice : Anhydrous THF or DMF minimizes side reactions .
- Purification : Column chromatography (silica gel, eluent ratios optimized for polarity) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR confirms the presence of methoxy ( ~3.8 ppm), aromatic protons ( 7.2–8.3 ppm), and amide NH ( ~10.5 ppm, broad). C NMR identifies carbonyl carbons ( ~165–170 ppm) .
- IR : Stretching bands for amide C=O (~1680 cm) and ester C=O (~1720 cm) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 357.08) .
Q. What solvents and conditions optimize its solubility for biological assays?
- Methodological Answer : The compound exhibits poor aqueous solubility due to its ester and aromatic groups. Use DMSO as a stock solvent (10 mM) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation. Confirm stability via HPLC over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
